molecular formula C16H8N2O B8214503 2-(3-oxo-2,3-Dihydro-1H-cyclopenta[b]naphthalen-1-ylidene)malononitrile

2-(3-oxo-2,3-Dihydro-1H-cyclopenta[b]naphthalen-1-ylidene)malononitrile

Cat. No.: B8214503
M. Wt: 244.25 g/mol
InChI Key: UYSZYWIPEGBWIR-UHFFFAOYSA-N
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Description

2-(3-oxo-2,3-Dihydro-1H-cyclopenta[b]naphthalen-1-ylidene)malononitrile is a chemical compound with the molecular formula C16H8N2O. It is known for its unique structure, which includes a cyclopenta[b]naphthalene core with a malononitrile group. This compound is often used in organic electronics, particularly in the development of non-fullerene small molecule acceptors for organic solar cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-oxo-2,3-Dihydro-1H-cyclopenta[b]naphthalen-1-ylidene)malononitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting 3-oxo-2,3-dihydro-1H-cyclopenta[b]naphthalene-1-carbaldehyde with malononitrile in the presence of a base such as piperidine . The reaction conditions usually include refluxing the mixture in a suitable solvent like ethanol or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve using continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .

Chemical Reactions Analysis

Types of Reactions

2-(3-oxo-2,3-Dihydro-1H-cyclopenta[b]naphthalen-1-ylidene)malononitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3-oxo-2,3-Dihydro-1H-cyclopenta[b]naphthalen-1-ylidene)malononitrile in organic solar cells involves its role as an electron acceptor. The compound’s extended π-conjugated system allows for efficient charge transfer and separation when paired with an electron donor material. This results in the generation of free charge carriers, which contribute to the photovoltaic effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-oxo-2,3-Dihydro-1H-cyclopenta[b]naphthalen-1-ylidene)malononitrile is unique due to its asymmetric structure, which enhances its molecular dipole moment and broadens its absorption spectrum. This makes it particularly effective in organic solar cells compared to its symmetric counterparts .

Properties

IUPAC Name

2-(3-oxocyclopenta[b]naphthalen-1-ylidene)propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8N2O/c17-8-12(9-18)13-7-16(19)15-6-11-4-2-1-3-10(11)5-14(13)15/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYSZYWIPEGBWIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C#N)C#N)C2=CC3=CC=CC=C3C=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-oxo-2,3-Dihydro-1H-cyclopenta[b]naphthalen-1-ylidene)malononitrile
Reactant of Route 2
2-(3-oxo-2,3-Dihydro-1H-cyclopenta[b]naphthalen-1-ylidene)malononitrile
Reactant of Route 3
2-(3-oxo-2,3-Dihydro-1H-cyclopenta[b]naphthalen-1-ylidene)malononitrile
Reactant of Route 4
2-(3-oxo-2,3-Dihydro-1H-cyclopenta[b]naphthalen-1-ylidene)malononitrile
Reactant of Route 5
2-(3-oxo-2,3-Dihydro-1H-cyclopenta[b]naphthalen-1-ylidene)malononitrile
Reactant of Route 6
2-(3-oxo-2,3-Dihydro-1H-cyclopenta[b]naphthalen-1-ylidene)malononitrile

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